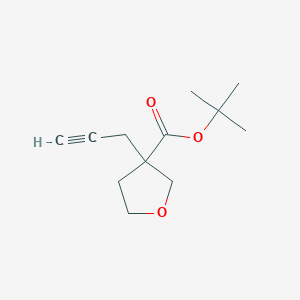

Tert-butyl 3-(prop-2-yn-1-yl)oxolane-3-carboxylate

Description

Tert-butyl 3-(prop-2-yn-1-yl)oxolane-3-carboxylate is a heterocyclic compound featuring an oxolane (tetrahydrofuran) ring substituted at the 3-position with a tert-butyl carboxylate ester and a propargyl (prop-2-yn-1-yl) group. This structure combines a rigid oxolane core with functional groups that confer distinct reactivity and solubility properties. The tert-butyl ester enhances lipophilicity and stability, while the propargyl group enables alkyne-specific reactions, such as Huisgen cycloadditions ("click chemistry") or Sonogashira couplings .

For example, describes the use of Pd/Cu-catalyzed cross-coupling reactions to introduce propargyl groups into pyrimidine derivatives, suggesting that similar strategies could be employed for oxolane systems . The compound’s applications likely include serving as an intermediate in pharmaceutical or materials synthesis, leveraging its alkyne moiety for further functionalization.

Properties

IUPAC Name |

tert-butyl 3-prop-2-ynyloxolane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-5-6-12(7-8-14-9-12)10(13)15-11(2,3)4/h1H,6-9H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVIIKGLYYYUCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCOC1)CC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(prop-2-yn-1-yl)oxolane-3-carboxylate typically involves the reaction of tert-butyl 3-hydroxyoxolane-3-carboxylate with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The tert-butyl ester group undergoes acid-catalyzed hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic workflows:

This deprotection is essential for further functionalization, such as amide bond formation or carboxylate salt generation.

Palladium-Catalyzed Cross-Coupling Reactions

The propargyl group participates in Sonogashira and Suzuki-Miyaura couplings, enabling carbon-carbon bond formation:

These reactions highlight the alkyne’s role in constructing complex architectures for pharmaceuticals and materials science.

Nucleophilic Substitution at the Propargyl Position

The propargyl group exhibits reactivity in nucleophilic substitutions, particularly under basic conditions:

| Reaction | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Propargyl substitution | K₂CO₃, alkyl halide, DMF | 80°C, 24 h | Alkylated oxolane derivatives | 70% |

This reactivity is exploited to introduce diverse alkyl or aryl groups at the propargyl position.

Radical Addition and Cyclization

The propargyl moiety participates in radical-mediated reactions, forming cyclic or functionalized products:

Radical pathways and cycloadditions expand the compound’s utility in synthesizing heterocycles and bioactive molecules.

Ring-Opening Reactions

The oxolane ring can undergo acid- or base-catalyzed ring-opening, though steric hindrance from the tert-butyl group moderates reactivity:

Scientific Research Applications

Tert-butyl 3-(prop-2-yn-1-yl)oxolane-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(prop-2-yn-1-yl)oxolane-3-carboxylate involves its interaction with various molecular targets. The compound’s alkyne group can undergo cycloaddition reactions, forming covalent bonds with target molecules. This reactivity is exploited in click chemistry and other applications where precise molecular modifications are required .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between tert-butyl 3-(prop-2-yn-1-yl)oxolane-3-carboxylate and structurally related compounds from the evidence:

Key Observations:

- Core Structure : The oxolane core offers conformational flexibility compared to aromatic systems like indole or pyrimidine . This flexibility may influence solubility and binding interactions in supramolecular chemistry.

- Propargyl vs. Alkenyl Groups : The propargyl group in the target compound enables alkyne-specific reactivity, contrasting with the propenyl group in ’s indole derivative, which is more suited for electrophilic additions .

- Ester vs. Carbamate : The tert-butyl carboxylate is hydrolytically stable under basic conditions, whereas carbamates (as in ) can undergo enzymatic cleavage, making them useful in prodrug design .

Physicochemical Properties

- Solubility: The tert-butyl group enhances solubility in nonpolar solvents, similar to ’s indole derivative . However, the oxolane core may improve water solubility compared to fully aromatic systems.

Biological Activity

Tert-butyl 3-(prop-2-yn-1-yl)oxolane-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₂H₁₈O₃

- CAS Number : 1132-61-2

This compound features a tert-butyl group and an oxolane ring, which may contribute to its biological activity.

Research indicates that compounds similar to this compound may exhibit their biological effects through several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to selectively inhibit monoamine oxidases (MAOs), which are enzymes involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially benefiting conditions like depression and Parkinson's disease .

- Antioxidant Properties : Some studies suggest that compounds with similar structures possess antioxidant properties, helping to mitigate oxidative stress in cells .

- Anti-inflammatory Effects : There is evidence that certain derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Case Studies

Several studies have explored the biological activities of similar compounds:

- Stereoselective Activity : A study on stereoisomers of related compounds demonstrated their selective inhibition of MAO-A and MAO-B isoforms, highlighting the importance of stereochemistry in their biological activity .

- Antitumor Activity : In vitro studies on analogs have shown promising antitumor effects against various cancer cell lines. These studies utilized cell viability assays to quantify the effectiveness of the compounds .

- Neuroprotective Effects : Research indicates that certain derivatives exhibit neuroprotective effects in models of neurodegenerative diseases, suggesting potential therapeutic applications in conditions like Alzheimer's disease .

Table 1: Biological Activities of Related Compounds

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of tert-butyl 3-(prop-2-yn-1-yl)oxolane-3-carboxylate?

The compound is typically synthesized via Sonogashira coupling or alkyne-azide cycloaddition (click chemistry). For example, palladium-catalyzed cross-coupling reactions (e.g., PdCl₂(PPh₃)₂ with CuI co-catalyst in THF) are used to introduce the prop-2-yn-1-yl group to the oxolane scaffold . Solvent selection (e.g., dichloromethane or THF) and base additives (e.g., triethylamine) are critical for optimizing reaction efficiency. Post-synthesis purification often involves column chromatography with gradients of hexane/EtOAC to isolate the product .

Q. How can the purity and structural integrity of this compound be validated?

Analytical techniques include:

- NMR spectroscopy : To confirm regiochemistry and assess tert-butyl group stability.

- Mass spectrometry (MS) : High-resolution MS (e.g., ESI+) verifies molecular weight and detects intermediates (e.g., m/z 393 [M+H]⁺ in related derivatives) .

- GC/MS : For volatile byproduct analysis, particularly in reactions involving tert-butyl ester cleavage .

Q. What solvents and conditions are optimal for recrystallization?

Polar aprotic solvents like THF or ethyl acetate, combined with slow evaporation, yield high-purity crystals. For tert-butyl derivatives, low-temperature crystallization (0–20°C) minimizes ester hydrolysis .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?

Graph set analysis (e.g., Etter’s rules) reveals directional hydrogen bonds between the oxolane oxygen and carboxylate groups, forming R₂²(8) motifs . These interactions stabilize the crystal lattice and can be modeled using SHELXL for refinement . Discrepancies in hydrogen-bond geometry (e.g., bond length/angle variations >5%) may indicate twinning or disorder, requiring iterative refinement cycles .

Q. What mechanistic insights explain the reactivity of the prop-2-yn-1-yl group in cross-coupling reactions?

The alkyne’s sp-hybridized carbons facilitate oxidative addition with Pd⁰ catalysts. Computational studies (DFT) suggest that steric hindrance from the tert-butyl group slows transmetalation but enhances regioselectivity. Side reactions (e.g., Glaser coupling) are suppressed using copper-free conditions or bulky ligands .

Q. How can discrepancies in crystallographic data (e.g., R-factor >5%) be resolved?

- Twinned data : Use SHELXL’s TWIN/BASF commands to model twin domains.

- Disordered tert-butyl groups : Apply PART/SUMP restraints to refine rotational disorder.

- High-resolution data : Incorporate anisotropic displacement parameters for non-H atoms .

Q. What strategies mitigate tert-butyl ester hydrolysis during long-term storage?

- Low-temperature storage : –20°C in inert atmospheres (argon/nitrogen).

- Stabilizers : Add 1–2% triethylamine to neutralize acidic byproducts.

- Moisture-resistant packaging : Use glass vials with PTFE-lined caps .

Methodological Challenges and Solutions

Q. How to optimize reaction yields in multi-step syntheses involving this compound?

- Step 3 (Sonogashira coupling) : Replace PdCl₂(PPh₃)₂ with XPhos-Pd-G3 for higher turnover (>90% yield in related systems) .

- Workup : Quench reactions with saturated NaHCO₃ to prevent tert-butyl group cleavage .

Q. What analytical approaches distinguish stereoisomers in substituted oxolane derivatives?

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients.

- VCD spectroscopy : Compare experimental and calculated spectra for absolute configuration assignment .

Q. How to interpret unexpected mass spectrometry fragments (e.g., m/z 366)?

- In-source decay : Tert-butyl loss ([M – C₄H₉]⁺) is common in ESI-MS.

- Retro-Diels-Alder : Observed in strained oxolane systems, generating fragment ions at m/z 248 and 118 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.